3-(Chloromethyl)pyrazole Hydrochloride
Overview
Description
3-(Chloromethyl)pyrazole Hydrochloride is a useful research compound. Its molecular formula is C4H6Cl2N2 and its molecular weight is 153.01 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(Chloromethyl)-1H-pyrazole hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Corrosion Inhibition
- Application: 3-(Chloromethyl)-1H-pyrazole derivatives have been investigated as corrosion inhibitors, particularly for steel in acidic environments. The effectiveness of these inhibitors is notable, with some studies showing over 90% anticorrosion activity. This is significant in industries where metal corrosion can lead to substantial economic losses and safety hazards (Ouali et al., 2013).
Organic Synthesis
- Application: In the realm of organic chemistry, 3-(Chloromethyl)-1H-pyrazole hydrochloride serves as a precursor for synthesizing various pyrazole derivatives. These derivatives are crucial for developing ligands, pharmaceuticals, and agrochemicals. The flexibility of this compound allows for the creation of multifunctional pyrazole compounds, which can be used in the controlled assembly of bimetallic complexes (Röder et al., 2001).
Material Science
- Application: Pyrazole derivatives, including those related to 3-(Chloromethyl)-1H-pyrazole, have been utilized in creating metal-organic frameworks (MOFs). These frameworks demonstrate high thermal and chemical stability, making them potential candidates for catalytic processes and other industrial applications. Their stability under extreme conditions and high surface area make them suitable for various innovative applications (Colombo et al., 2011).
Pharmacological Research
- Application: Some pyrazole derivatives exhibit significant biological activities, including anti-diabetic properties. These compounds have been studied for their potential to inhibit enzymes like α-glucosidase, which is crucial in diabetes management. The hybridization of pyrazole with other heterocyclic systems has led to the development of new compounds with potential medicinal applications (Ibraheem et al., 2020).
Mechanism of Action
Target of Action
3-(Chloromethyl)pyrazole Hydrochloride, also known as 3-(Chloromethyl)-1H-pyrazole hydrochloride or 3-(Chloromethyl)pyrazole HCl, is a compound that has been studied for its potential biological activity. Pyrazole derivatives have been found to inhibit CDK2, a cyclin-dependent kinase . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Pyrazole derivatives have been found to interact with their targets, such as cdk2, leading to changes in cellular processes . The interaction of these compounds with their targets can lead to the inhibition of the target’s function, potentially affecting cell cycle progression .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its interaction with its targets. For instance, the inhibition of CDK2 can affect the cell cycle, potentially leading to cell cycle arrest . This can have downstream effects on cellular proliferation, which is a critical process in the development and progression of cancer .
Result of Action
The result of the action of this compound is likely dependent on its interaction with its targets and the subsequent effects on cellular processes. For example, the inhibition of CDK2 can lead to cell cycle arrest, which can inhibit cellular proliferation . This could potentially lead to the suppression of tumor growth in cancerous cells .
Properties
IUPAC Name |
5-(chloromethyl)-1H-pyrazole;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2.ClH/c5-3-4-1-2-6-7-4;/h1-2H,3H2,(H,6,7);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKKDQOUBFUVGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)CCl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69658-97-5 | |
Record name | 3-(Chloromethyl)pyrazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.